molecular formula C19H23N3O B5910532 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine

4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine

Cat. No. B5910532
M. Wt: 309.4 g/mol
InChI Key: JOEIINGXJAKFEF-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine, also known as MPPI, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. MPPI is a piperazine derivative that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. This compound has also been shown to modulate the activity of serotonin receptors, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the striatum, which may contribute to its antipsychotic properties. This compound has also been shown to increase serotonin levels in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant properties. In addition, this compound has been found to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine in lab experiments is its high potency and selectivity for dopamine D2 receptors. This allows for precise modulation of dopamine activity in the brain. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several future directions for research on 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Parkinson's disease and neuropathic pain. Another direction is to explore its use as a radioligand for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine involves the reaction of 1-phenylethylamine with 2-methoxybenzaldehyde in the presence of piperazine. The reaction proceeds through a Schiff base formation, followed by the reduction of the imine group to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.

Scientific Research Applications

4-(2-methoxyphenyl)-N-(1-phenylethylidene)-1-piperazinamine has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. This compound has also been shown to have potential in the treatment of neuropathic pain and Parkinson's disease. In addition, this compound has been studied for its potential use as a radioligand for imaging studies.

properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16(17-8-4-3-5-9-17)20-22-14-12-21(13-15-22)18-10-6-7-11-19(18)23-2/h3-11H,12-15H2,1-2H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEIINGXJAKFEF-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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